3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Description
This compound belongs to the thiophene carboxamide family, characterized by a thiophene core substituted with a carboxamide group and a phenoxy moiety. Key structural features include:
- Thiophene ring: A five-membered aromatic heterocycle providing a planar scaffold for molecular interactions.
- Phenoxy substituent: A 2-fluoro-4-nitrophenoxy group, introducing electron-withdrawing nitro (-NO₂) and fluoro (-F) groups that enhance electrophilicity and influence binding affinity.
- Trifluoromethylphenyl carboxamide: The N-[3-(trifluoromethyl)phenyl] group contributes lipophilicity and metabolic stability due to the trifluoromethyl (-CF₃) moiety.
Its structural complexity positions it as a candidate for antibacterial or antifungal applications, though further pharmacological profiling is required.
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N2O4S/c19-13-9-12(24(26)27)4-5-14(13)28-15-6-7-29-16(15)17(25)23-11-3-1-2-10(8-11)18(20,21)22/h1-9H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSFYGDTABVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic aromatic substitution reaction, where a fluorinated nitrophenol reacts with a thiophene carboxylic acid derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Formation of biaryl or other coupled products.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of thiophene carboxamides have shown efficacy against various cancer cell lines. The mechanisms often involve the inhibition of specific signaling pathways that are critical for tumor growth and proliferation.
Antimicrobial Properties
Research has demonstrated that certain derivatives of the compound have effective antimicrobial activity. A study focusing on related compounds revealed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating strong potential as antitubercular agents . The structural modifications in thiophene carboxamides can enhance their biological activity, making them suitable candidates for drug development.
Drug Design and Development
The compound's unique structure allows it to serve as a scaffold for the design of new drugs targeting various diseases. The presence of fluorine atoms can improve pharmacokinetic properties, such as bioavailability and metabolic stability. This makes it an attractive candidate for further structural optimization in drug discovery programs.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The presence of fluorine and nitro groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-Yl)-5-Nitrothiophene-2-Carboxamide ()
- Structure: Replaces the phenoxy group with a thiazole ring and methoxy-trifluoromethylphenyl substituent.
- Synthesis : Achieved via HATU-mediated coupling (42% yield, 98.158% HPLC purity).
- Key Differences: The thiazole ring may enhance antibacterial activity but reduce solubility compared to the phenoxy group in the target compound.
N-(2-Nitrophenyl)Thiophene-2-Carboxamide ()
- Structure : Simpler phenyl group with a nitro substituent at the ortho position.
- Crystal Structure : Dihedral angles between thiophene and benzene rings (13.53° and 8.50°) suggest conformational flexibility .
- Activity: Exhibits antibacterial and antifungal properties, though genotoxicity risks are noted for thiophene carboxanilides .
3-[4-Nitro-3-(Trifluoromethyl)Phenoxy]-N-Phenylthiophene-2-Carboxamide (CAS 306977-61-7, )
- Structure: Differs in the nitro and trifluoromethyl positions on the phenoxy group (4-nitro-3-CF₃ vs. 2-fluoro-4-nitro in the target compound).
- Molecular Formula : C₁₈H₁₁F₃N₂O₄S (molar mass 408.35).
- Implications : The para-nitro group may enhance electrophilicity but reduce steric hindrance compared to the ortho-fluoro substituent in the target molecule.
N-(4-Chloro-3-Nitrophenyl)Thiophene-2-Carboxamide (CAS 313970-43-3, )
- Structure : Chloro and nitro substituents on the phenyl ring.
- Molecular Formula : C₁₁H₇ClN₂O₃S.
- Comparison : Chlorine’s larger atomic radius vs. fluorine may reduce metabolic stability but improve halogen bonding in target interactions.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogy.
Patent and Application Landscape
- Antimicrobial Focus : and emphasize antibacterial/antifungal activity, supporting pharmaceutical exploration .
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for SNAr .
- Catalysts : Triethylamine (TEA) improves yields in amide coupling by scavenging HCl .
- Purity Control : Crystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: How is the compound structurally characterized, and what spectroscopic data are critical?
Methodological Answer:
Key characterization techniques include:
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., thiophene vs. phenyl groups), critical for understanding conformational stability .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 10.5 ppm (amide NH) confirm substitution patterns .
- ¹⁹F NMR : Distinct signals for -CF₃ (-60 ppm) and -F substituents (-110 ppm) validate fluorinated groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with m/z ~485.1 .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Signals/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.15 (d, J=8 Hz, 1H, Ar-H), δ 6.90 (s, 1H, Thiophene-H) | |
| ¹³C NMR | δ 165.2 (C=O), 152.1 (C-F), 142.0 (NO₂) | |
| IR | 1680 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asym) |
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
Early studies highlight:
- Antimicrobial Activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to nitro group electron-withdrawing effects enhancing membrane disruption .
- Enzyme Inhibition : IC₅₀ ~5 µM against COX-2, likely due to hydrophobic interactions with the trifluoromethylphenyl group .
- Cytotoxicity : Moderate activity (IC₅₀ ~20 µM) in MCF-7 breast cancer cells, suggesting apoptosis induction via ROS generation .
Advanced: How do substituents (e.g., nitro, trifluoromethyl) influence structure-activity relationships (SAR)?
Methodological Answer:
- Nitro Group (-NO₂) : Enhances electron-deficient character, improving binding to enzymatic active sites (e.g., kinases) but may increase metabolic instability .
- Trifluoromethyl (-CF₃) : Boosts lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration but risking off-target toxicity .
- Fluoro Substituent : Ortho-fluoro on phenoxy improves steric alignment with target proteins, as shown in docking studies .
Q. Table 2: Substituent Effects on Bioactivity
Advanced: What computational methods are used to predict binding modes and metabolic pathways?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates interactions with COX-2 (PDB: 5KIR), showing hydrogen bonds between the carboxamide and Arg120 .
- DFT Calculations : B3LYP/6-31G* models predict nitro group reduction as a primary metabolic pathway, forming reactive intermediates .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F=50%) but high plasma protein binding (>90%) due to aromatic groups .
Advanced: How can contradictory data on biological efficacy be resolved?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values across studies) arise from:
- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or serum content in media .
- Compound Purity : HPLC analysis (≥98% purity) is critical; impurities like de-fluorinated byproducts may skew results .
- Pharmacokinetic Variability : Species-specific metabolism (e.g., murine vs. human liver microsomes) alters efficacy .
Q. Resolution Strategies :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isotopically labeled analogs (e.g., ¹⁸F) to track in vivo stability .
Advanced: What strategies improve solubility and bioavailability without compromising activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
